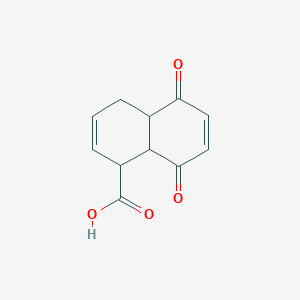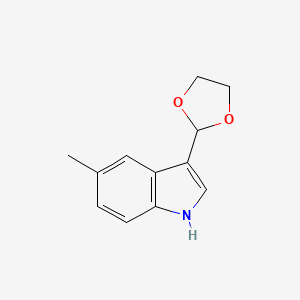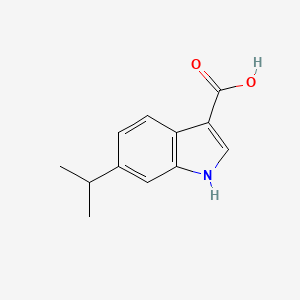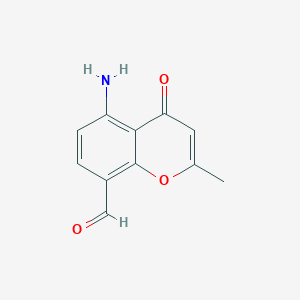
2-(1h-Indol-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-2-yl)pyridin-3-amine is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole moiety fused with a pyridine ring, making it a unique structure with potential biological and chemical applications .
Preparation Methods
The synthesis of 2-(1H-Indol-2-yl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted anilines or halobenzenes followed by the formation of C–C or C–N bonds . Another approach includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Industrial production methods often involve large-scale reactions using optimized catalysts and conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(1H-Indol-2-yl)pyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-(1H-Indol-2-yl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects .
Comparison with Similar Compounds
2-(1H-Indol-2-yl)pyridin-3-amine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its fused pyridine ring, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
917966-84-8 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C13H11N3/c14-10-5-3-7-15-13(10)12-8-9-4-1-2-6-11(9)16-12/h1-8,16H,14H2 |
InChI Key |
XWFSAMAHORTXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)


